2-(4-Chlorobenzyl)malonic acid
Description
Historical Context and Significance of Substituted Malonic Acids as Synthetic Intermediates
Malonic acid, known systematically as propanedioic acid, is a dicarboxylic acid that was first prepared in 1858 by the French chemist Victor Dessaignes through the oxidation of malic acid. wikipedia.org While the acid itself has limited applications due to its relative instability, its derivatives, particularly its esters like diethyl malonate, are cornerstones of organic synthesis. atamankimya.commasterorganicchemistry.com
The significance of malonic acid and its esters stems from the reactivity of the central methylene (B1212753) (-CH₂) group. atamankimya.comchemicalbook.com This group is positioned between two electron-withdrawing carboxyl groups, which increases the acidity of its hydrogen atoms. Consequently, the methylene group can be easily deprotonated by a base to form a stable enolate, which serves as a potent nucleophile. masterorganicchemistry.com This reactivity is harnessed in the malonic ester synthesis, a classic and versatile method for preparing a wide array of substituted carboxylic acids. masterorganicchemistry.com The process involves the alkylation of the malonate enolate with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. masterorganicchemistry.com
This fundamental transformation allows for the introduction of various substituents onto the malonic acid backbone, creating a class of compounds known as substituted malonic acids. These compounds are highly valuable synthetic intermediates. atamankimya.com Historically and in contemporary chemistry, they serve as crucial building blocks for the synthesis of numerous important molecules, including barbiturates, vitamins B1 and B6, and other pharmaceuticals. wikipedia.orgatamankimya.comatamankimya.com More recently, research has highlighted the utility of substituted malonic acid half oxyesters (SMAHOs) as nucleophiles in coupling reactions to produce complex molecules like unnatural α-amino acids. chemistryviews.org
Overview of 2-(4-Chlorobenzyl)malonic Acid's Role in Modern Organic Synthesis Research
This compound is a specific substituted malonic acid that has garnered attention in modern organic synthesis research primarily as a key intermediate. Its structure, featuring a 4-chlorobenzyl group attached to the central carbon of the malonic acid framework, makes it a valuable precursor for pharmacologically active molecules.
A significant application of this compound and its related esters is in the synthesis of Baclofen, a muscle relaxant used to treat spasticity. chim.it Several synthetic routes to Baclofen, which is chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, utilize a malonic ester derivative. chim.itbrieflands.com One common retrosynthetic analysis identifies a substituted malonate as a logical precursor. chim.it Syntheses often begin with 4-chlorobenzaldehyde (B46862), which is reacted with malonic acid or its esters through procedures like the Knoevenagel condensation to build the necessary carbon skeleton. chim.itgoogle.com Another approach involves the Michael addition of diethyl malonate to a nitrostyrene (B7858105) derived from p-chlorobenzaldehyde. brieflands.com These pathways underscore the importance of the malonate structure in accessing the final drug molecule.
Beyond its role in established drug synthesis, the 4-chlorobenzyl malonate scaffold is a subject of ongoing research for creating complex chiral molecules. Recent studies have demonstrated the synthesis of chiral malonates containing a quaternary carbon center through the α-alkylation of substituted malonates. frontiersin.org For instance, researchers have successfully synthesized 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-(4-chlorobenzyl)-2-methylmalonate, showcasing the utility of this class of compounds as versatile chiral building blocks for more complex molecular architectures. frontiersin.orgfrontiersin.org
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(4-chlorobenzyl)propanedioic acid |
| CAS Number | 21405-64-1 |
| Molecular Formula | C₁₀H₉ClO₄ |
| Molecular Weight | 228.63 g/mol |
| InChI Key | QNZGBKFZLKIUPN-UHFFFAOYSA-N |
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO4 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-6(2-4-7)5-8(9(12)13)10(14)15/h1-4,8H,5H2,(H,12,13)(H,14,15) |
InChI Key |
QNZGBKFZLKIUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Chlorobenzyl Malonic Acid and Its Precursors
Strategies for Malonic Acid Derivative Formation
The foundation of synthesizing 2-(4-chlorobenzyl)malonic acid lies in the effective formation of malonic acid derivatives, which serve as key precursors.
Diethyl malonate is a commonly employed and versatile starting material in the synthesis of malonic acid derivatives. wikipedia.org Its structure features a central methylene (B1212753) group (-CH2-) flanked by two electron-withdrawing ethyl ester groups, rendering the α-hydrogens acidic (pKa ≈ 12.6) and susceptible to deprotonation by a suitable base. wikipedia.orglibretexts.org This acidity allows for the facile formation of a resonance-stabilized enolate, which is a potent nucleophile. libretexts.org
The typical production of diethyl malonate involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to form a nitrile intermediate. This is followed by treatment with ethanol (B145695) in the presence of an acid catalyst. wikipedia.org An alternative industrial process involves the carboxyesterification of sodium chloroacetate (B1199739) with carbon monoxide and ethanol, catalyzed by dicobalt octacarbonyl. wikipedia.org
The reactivity of diethyl malonate makes it a cornerstone in the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids. libretexts.org
| Starting Material | Key Features | Common Applications |
| Diethyl Malonate | Acidic α-hydrogens, readily forms enolates. wikipedia.orglibretexts.org | Malonic ester synthesis, alkylation reactions. libretexts.orgbeilstein-journals.org |
| Meldrum's Acid | High acidity of methylene protons, cyclic structure. uitm.edu.mywikipedia.org | Knoevenagel condensations, synthesis of monoesters. uitm.edu.mynih.gov |
The α-alkylation of malonate esters is a fundamental carbon-carbon bond-forming reaction. libretexts.orgsmolecule.com This process involves the reaction of a malonate enolate with an alkyl halide in an SN2 reaction. libretexts.org For the synthesis of precursors to this compound, this involves treating a malonate ester, such as diethyl or dimethyl malonate, with a base to generate the enolate. smolecule.com Common bases include sodium ethoxide or potassium carbonate. libretexts.orgmdpi.com The resulting enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. libretexts.org
The choice of base and reaction conditions is crucial to optimize the yield of the mono-alkylated product and minimize the formation of di-alkylated byproducts. mdpi.comgoogle.com For instance, using an excess of the malonate can favor mono-alkylation. google.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction between the aqueous and organic phases, particularly in solvent-free microwave-assisted conditions. mdpi.com
Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is another important precursor in malonic acid chemistry. uitm.edu.mywikipedia.org It is a cyclic diester that exhibits significantly higher acidity at the C-5 methylene position compared to acyclic malonates like diethyl malonate. uitm.edu.my This enhanced acidity allows it to participate readily in various reactions, including alkylations and Knoevenagel condensations. uitm.edu.mynih.gov
Meldrum's acid can be synthesized through the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. uitm.edu.myunicamp.br Alkylated derivatives of Meldrum's acid can be prepared and subsequently manipulated. For example, heating an alkylated Meldrum's acid with an alcohol can lead to the formation of a malonic acid monoester through ring-opening and decarboxylation. wikipedia.orgnih.gov This provides an alternative route to substituted malonic acids and their esters. nih.gov
Application of α-Alkylation Reactions in Malonate Synthesis
Introduction and Functionalization of the 4-Chlorobenzyl Moiety
Once a suitable malonic acid derivative is formed, the next critical step is the introduction of the 4-chlorobenzyl group. This is primarily achieved through two key synthetic strategies: Knoevenagel condensation and alkylation.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. researchgate.net In the context of synthesizing precursors for this compound, this involves reacting an active methylene compound, such as malononitrile (B47326) or a malonate ester, with 4-chlorobenzaldehyde (B46862). researchgate.netsciforum.net
This reaction is often catalyzed by a base, such as diethylamine (B46881) or boric acid, and can be performed under various conditions, including microwave irradiation to enhance reaction rates. sciforum.netmdpi.com The product of this condensation is a 2-(4-chlorobenzylidene)malonate derivative, for example, diethyl 2-(4-chlorobenzylidene)malonate. nih.gov This intermediate possesses a double bond that can be subsequently reduced to a single bond to yield the desired diethyl 2-(4-chlorobenzyl)malonate.
| Active Methylene Compound | Catalyst | Conditions | Product |
| Malononitrile | Boric Acid | Ethanol, Room Temperature | 2-(4-chlorobenzylidene)malononitrile |
| Malononitrile | HAP–Cs2CO3 | Water, 80-100 °C | 2-(4-chlorobenzylidene)malononitrile beilstein-journals.org |
| Barbituric Acid | Basic Alumina | Microwave, Solvent-free | 5-(4-Chlorobenzylidene)barbituric acid |
A more direct approach to introduce the 4-chlorobenzyl group is through the alkylation of a malonate enolate with a 4-chlorobenzyl halide, typically 4-chlorobenzyl chloride or 4-chlorobenzyl bromide. smolecule.commdpi.com This SN2 reaction involves the nucleophilic attack of the malonate carbanion on the benzylic carbon of the halide, displacing the halogen atom. smolecule.com
The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium ethoxide, in a suitable solvent like dimethylacetamide or under solvent-free microwave conditions. mdpi.comgoogle.com Phase-transfer catalysis can also be utilized to improve the reaction efficiency. frontiersin.orgresearchgate.net This method directly yields the diethyl or dimethyl ester of this compound. smolecule.comgoogle.com Subsequent hydrolysis of these diesters, for instance, using potassium hydroxide (B78521) in methanol (B129727) followed by acidification, affords the final product, this compound. frontiersin.orgfrontiersin.orgbeilstein-journals.orgnih.gov
Knoevenagel Condensation Approaches with 4-Chlorobenzaldehyde
Hydrolysis of Malonate Esters to Yield this compound
The conversion of diethyl 2-(4-chlorobenzyl)malonate to this compound is typically achieved through saponification, a hydrolysis reaction carried out under basic conditions. This process involves the cleavage of the ester groups to form the corresponding dicarboxylate salt, which is subsequently acidified to yield the final diacid product.
A general and effective procedure for the saponification of malonate esters involves the use of potassium hydroxide in an alcoholic solvent. For instance, a method successfully employed for the hydrolysis of the structurally similar diethyl benzylmalonate involves dissolving the ester in a hot aqueous solution of potassium hydroxide and heating the mixture. orgsyn.org The reaction progress is monitored, and upon completion, the mixture is cooled and acidified to precipitate the malonic acid. A similar approach can be adapted for diethyl 2-(4-chlorobenzyl)malonate.
The hydrolysis of substituted malonate esters can, however, present challenges. The reaction conditions must be carefully controlled to avoid side reactions, such as decarboxylation of the resulting malonic acid, which can be prone to losing CO2 upon heating. The stability of the malonic acid product is a critical factor, and in some cases, the desired diacid cannot be isolated under harsh conditions. beilstein-journals.org
For example, extensive studies on the hydrolysis of diethyl 2-(perfluorophenyl)malonate, a related compound with an electron-withdrawing substituent on the phenyl ring, highlight the difficulties in obtaining the corresponding malonic acid. beilstein-journals.orgbeilstein-journals.org A variety of basic and acidic conditions were explored, with many leading to decomposition or the formation of the decarboxylated product, 2-(perfluorophenyl)acetic acid. beilstein-journals.org These findings underscore the importance of optimizing hydrolysis conditions for each specific substrate.
Below are tables detailing various conditions attempted for the hydrolysis of a related substituted diethyl malonate, which can inform the approach for this compound.
Table 1: Basic Hydrolysis Conditions for Diethyl 2-(perfluorophenyl)malonate beilstein-journals.org
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product(s) |
| 1 | 5% NaOH | H₂O/EtOH | Reflux | 5 | Starting material recovered |
| 2 | 20% NaOH | H₂O/EtOH | Reflux | 5 | Starting material recovered |
| 3 | LiOH | THF/H₂O | Reflux | 24 | Mixture of products |
| 4 | K₂CO₃ | Dioxane/H₂O | Reflux | 24 | Starting material recovered |
| 5 | Cs₂CO₃ | Dioxane/H₂O | Reflux | 24 | Starting material recovered |
Table 2: Acidic Hydrolysis Conditions for Diethyl 2-(perfluorophenyl)malonate beilstein-journals.org
| Entry | Acid | Solvent | Temperature (°C) | Time (h) | Product(s) |
| 1 | H₂SO₄ (conc.) | - | 25 | 24 | Starting material recovered |
| 2 | H₂SO₄ (conc.) | - | 100 | 5 | Mixture of products |
| 3 | HCl (conc.) | - | Reflux | 24 | Mixture of products |
| 4 | HBr (48%) | AcOH | Reflux | 3 | 2-(Perfluorophenyl)acetic acid (63% yield) |
| 5 | TFA | - | Reflux | 24 | Starting material recovered |
These tables illustrate that vigorous acidic conditions can lead to decarboxylation, while many basic conditions may be too mild to effect hydrolysis of sterically hindered or electron-deficient malonate esters. beilstein-journals.org For diethyl 2-(4-chlorobenzyl)malonate, a standard saponification using potassium or sodium hydroxide in an ethanol/water mixture under reflux, followed by careful acidification at low temperature, would be the most common approach. orgsyn.orgoperachem.com
Chemoenzymatic Pathways for the Synthesis of Related Malonic Acid Derivatives
Chemoenzymatic synthesis has emerged as a powerful tool for the production of chiral molecules, offering high selectivity under mild reaction conditions. Enzymes, particularly esterases, are widely used for the asymmetric hydrolysis of esters. wikipedia.org
Pig liver esterase (PLE) is a versatile and commonly used enzyme for the enantioselective hydrolysis of prochiral malonate esters. wikipedia.org This process, known as desymmetrization, involves the selective hydrolysis of one of the two enantiotopic ester groups in a prochiral substrate, leading to a chiral monoester. While PLE has been extensively used for glutarate esters, it is also effective for the hydrolysis of malonates. wikipedia.org For instance, the enzymatic resolution of diethyl benzylmalonate derivatives has been accomplished using PLE, yielding chiral lactams after further chemical transformations. psu.edu
The enantioselectivity of PLE-catalyzed hydrolysis can be influenced by reaction conditions such as the presence of co-solvents. Studies on the hydrolysis of diethyl 2-phenyl-2-methylmalonate, a substrate structurally similar to the precursor of this compound, have shown that the highest enantiomeric excess (ee) was achieved in a buffer-isopropanol-tert-butanol solvent system.
Another class of enzymes, arylmalonate decarboxylases (AMDases), offers a different chemoenzymatic route. d-nb.infonih.gov AMDase from Bordetella bronchiseptica catalyzes the asymmetric decarboxylation of prochiral 2-arylmalonic acids to produce optically pure (R)-2-arylpropionic acids. d-nb.info By engineering the enzyme, variants with opposite enantioselectivity (producing the S-enantiomer) and improved catalytic performance have been developed. d-nb.info This enzymatic decarboxylation can be combined with a chemical reduction step in a cascade reaction to synthesize optically pure short-chain 2-methylalkanoic acids. d-nb.infonih.gov
The general applicability of enzymatic methods provides a pathway to chiral malonic acid derivatives that are difficult to obtain through traditional chemical synthesis. The choice of enzyme and reaction conditions is crucial for achieving high yield and enantioselectivity.
Table 3: Enzymes in the Synthesis of Malonic Acid Derivatives
| Enzyme | Substrate Type | Reaction Type | Product |
| Pig Liver Esterase (PLE) | Prochiral dialkyl malonates | Asymmetric hydrolysis | Chiral monoalkyl malonates |
| Arylmalonate Decarboxylase (AMDase) | 2-Arylmalonic acids | Asymmetric decarboxylation | Chiral 2-arylpropionic acids |
| Lipases | Dialkyl malonates | Asymmetric hydrolysis | Chiral monoalkyl malonates |
Derivatives and Analogs of 2 4 Chlorobenzyl Malonic Acid
Synthesis and Transformations of 2-(4-Chlorobenzyl)malonate Esters
Esters of 2-(4-chlorobenzyl)malonic acid are key intermediates that undergo a variety of chemical transformations. Their synthesis and subsequent reactions are central to creating a diverse range of chemical structures.
Diethyl 2-(4-Chlorobenzylidene)malonate
Diethyl 2-(4-chlorobenzylidene)malonate is a derivative characterized by a double bond conjugated to the aromatic ring. nih.gov This compound is typically synthesized through a Knoevenagel condensation reaction between 4-chlorobenzaldehyde (B46862) and diethyl malonate. wikipedia.orgatamankimya.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, followed by dehydration, to yield an α,β-unsaturated dicarbonyl compound. atamankimya.com The reaction is often catalyzed by a weak base.
Optimization studies for similar reactions have been conducted, for instance, in the synthesis of tetrahydroquinazolines where diethyl 2-(4-chlorobenzylidene)malonate is a key reactant. rsc.org These studies explore various conditions to improve yields and reaction efficiency. rsc.org
Table 1: Properties of Diethyl 2-(4-chlorobenzylidene)malonate
| Property | Value |
| IUPAC Name | diethyl 2-[(4-chlorophenyl)methylidene]propanedioate |
| Molecular Formula | C₁₄H₁₅ClO₄ |
| Molecular Weight | 282.72 g/mol |
| CAS Number | 6827-40-3 |
Data sourced from PubChem CID 296052 nih.gov
Diethyl 2-(4-Chlorobenzamido)malonate
Diethyl 2-(4-chlorobenzamido)malonate is a malonate derivative featuring a 4-chlorobenzamide (B146232) substituent. smolecule.com This compound serves as a valuable precursor in organic synthesis. smolecule.com
The synthesis of diethyl 2-(4-chlorobenzamido)malonate is typically achieved through the nucleophilic acyl substitution between diethyl aminomalonate hydrochloride and 4-chlorobenzoyl chloride. smolecule.com Triethylamine is commonly used as a base to facilitate the reaction, which is often carried out in a solvent like dichloromethane (B109758) or toluene (B28343) at temperatures ranging from 0 to 25°C, yielding products in the range of 80-92%. smolecule.com An alternative method involves using magnesium chloride as a catalyst to enhance the reaction rate. smolecule.com
This compound is a versatile intermediate. For example, it has been used in the synthesis of 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid. ambeed.com The reactive ester groups allow for various transformations, including alkylation and decarboxylation. smolecule.commasterorganicchemistry.com It also serves as a building block for indole-based PPARγ ligands, which are of interest in medicinal chemistry. lookchem.com
Table 2: Synthesis and Properties of Diethyl 2-(4-Chlorobenzamido)malonate
| Attribute | Details |
| Synthesis Method | Nucleophilic acyl substitution of diethyl aminomalonate hydrochloride with 4-chlorobenzoyl chloride. |
| Reaction Conditions | Base: Triethylamine; Solvent: Dichloromethane or Toluene; Temperature: 0–25°C. |
| Yield | 80–92% |
| Molecular Formula | C₁₄H₁₆ClNO₅ |
| Molecular Weight | 313.73 g/mol |
| CAS Number | 81918-01-6 |
Data sourced from various chemical suppliers and research articles. smolecule.comsynquestlabs.com
Chiral Malonate Esters and Their Enantioselective Synthesis
The synthesis of chiral malonate esters, which possess a stereocenter, is a significant area of research due to their importance as building blocks for enantiomerically pure complex molecules. frontiersin.orgnih.gov Common methods to obtain these chiral compounds include enzymatic resolution of racemic mixtures and chiral high-performance liquid chromatography (HPLC). frontiersin.orgnih.gov
One prominent strategy for the enantioselective synthesis of chiral α,α-dialkylmalonates is through phase-transfer catalysis (PTC). frontiersin.orgnih.gov This method involves the α-alkylation of malonate substrates under basic conditions using a chiral phase-transfer catalyst. For instance, the alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with p-chlorobenzyl bromide has been demonstrated using a chiral (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst in toluene with aqueous potassium hydroxide (B78521). frontiersin.orgnih.gov This approach has shown high chemical yields (up to 99%) and enantioselectivities (up to 98% ee) for a range of benzylic halides. frontiersin.orgnih.gov
Other approaches have explored the use of chiral auxiliaries, such as menthol (B31143) and oxazolidinones, to direct the benzylation of malonates, although with varying success. usm.edu Nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters with arylboronic acids also represent a modern method for producing highly functionalized chiral cyclopent-2-enones. nih.govnottingham.ac.uk
Malonamic Acid Derivatives
Malonamic acids are mono-amide derivatives of malonic acid. The synthesis of enantiopure malonamic acids is of particular interest for their potential applications in the synthesis of chiral compounds.
Asymmetric Hydrolysis Techniques for Enantiopure Malonamic Acids
The asymmetric hydrolysis of malonamide (B141969) derivatives is a key method for producing optically active α,α-disubstituted malonamic acids. acs.org This biocatalytic approach often employs microorganisms or isolated enzymes to selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer intact.
For example, the microorganism Rhodococcus sp. has been utilized for the asymmetric hydrolysis of various malonamide derivatives. acs.org This method provides a practical route to enantiomerically enriched malonamic acids. Another approach involves the chemoenzymatic one-pot synthesis of α-hydroxy half-esters, where an asymmetric smolecule.comambeed.com-Wittig rearrangement is combined with an enzymatic hydrolysis step using an esterase, such as one from porcine liver (PLE). acs.org This cascade catalysis has been shown to enhance the enantiomeric purity of the final products. acs.org
Nitrile-Containing Malonic Acid Analogs and Their Reactions
Nitrile-containing analogs of malonic acid, such as malononitrile (B47326) (dinitrile of malonic acid), are valuable reagents in organic synthesis. google.com Malononitrile can be prepared by the dehydration of cyanoacetamide using reagents like triphenylphosphine (B44618) dichloride. google.com
These nitrile analogs are reactive compounds. For instance, the reaction of diethyl 2-(4-chlorobenzylidene)malonate with 2-aminobenzonitrile (B23959) can lead to the synthesis of functionalized tetrahydroquinazolines. rsc.org The nitrile group itself can undergo various transformations, making these compounds versatile intermediates in the synthesis of heterocyclic compounds and other complex organic molecules.
Comparative Reactivity Studies of Thioester and Oxyester Analogs of Malonic Acid
The reactivity of malonic acid half-thioesters (MAHTs) and their corresponding half-oxyesters (MAHOs) is of significant interest in organic synthesis due to their utility as versatile C-C bond-forming reagents. nih.govuea.ac.uk Studies have revealed notable differences in the reactivity between these two classes of compounds, which are primarily attributed to their varying abilities to undergo keto-enol tautomerization. nih.govuea.ac.uk
Research involving hydrogen-deuterium (H/D) exchange experiments has provided quantitative insights into these reactivity differences. nih.govuea.ac.uk In these studies, the rate of exchange of the acidic α-protons of MAHTs and MAHOs with deuterium (B1214612) from a deuterated solvent (e.g., [²H]methanol) is monitored, typically by ¹H-NMR spectroscopy. nih.govresearchgate.net The rate of this exchange serves as a direct measure of the propensity of the compound to form an enol or enolate intermediate, which is a key step in many of their synthetic applications. nih.govfigshare.com
A significant finding is that MAHTs generally exhibit a much faster rate of H/D exchange compared to their MAHO counterparts. nih.govuea.ac.uk For instance, in a comparative study, a 4-bromothiophenol-derived MAHT underwent 97% deuterium incorporation after 9 minutes, whereas the analogous 4-bromophenol-derived MAHO showed only 14% incorporation in the same timeframe. nih.govuea.ac.ukresearchgate.net This enhanced reactivity of MAHTs is a consequence of the electronic properties of the sulfur atom. nih.govresearchgate.net
Density Functional Theory (DFT) calculations have elucidated the underlying reasons for this difference. nih.govuea.ac.ukacs.org In the enol form of a MAHT, a sulfur-containing molecular orbital allows for greater delocalization of electron density into the enol system. nih.govuea.ac.uk This pathway for delocalization is not available in MAHOs. nih.govuea.ac.uk Consequently, the keto-enol tautomerization is more facile for MAHTs, leading to a higher concentration of the reactive enol intermediate at equilibrium and a faster rate of reactions that proceed through this intermediate. nih.gov
The following table summarizes the results of comparative H/D exchange studies for a series of phenol-derived MAHOs and thiophenol-derived MAHTs, highlighting the superior reactivity of the thioester analogs.
Table 1: Comparative Hydrogen-Deuterium Exchange Data for MAHOs and MAHTs
| Entry | Compound | % [²H] Incorporation (at 9 min) | Rate Constant (k x 10⁻⁴ s⁻¹) |
|---|---|---|---|
| 1 | 4-Bromophenol-derived MAHO | 14 | 31 |
| 2 | 4-Bromothiophenol-derived MAHT | 97 | 208 |
| 3 | 4-Nitrophenol-derived MAHO | 66 | Not Reported |
| 4 | 4-Cyanophenol-derived MAHO | 60 | Not Reported |
| 5 | Methyl 4-hydroxybenzoate-derived MAHO | 51 | Not Reported |
Data sourced from Bew, S. P., et al. (2017). nih.govuea.ac.uk
Synthesis of Spirocyclic Malonic Acid Derivatives
Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, are important structural motifs in many natural products and pharmaceutically active molecules. mdpi.comnih.gov Malonic acid and its derivatives, including this compound, serve as valuable precursors for the synthesis of spirocyclic systems, particularly those containing dione (B5365651) functionalities. nih.govacs.org Several synthetic strategies can be envisaged for the conversion of this compound into spirocyclic derivatives.
One established method for the synthesis of spiro[4.4]nonane-1,6-diones involves the P₂O₅-promoted cyclization of disubstituted malonic acids. nih.govacs.org This approach involves a double alkylation of a malonic ester, followed by hydrolysis to the corresponding dicarboxylic acid, and subsequent electrophilic spirocyclization. nih.gov Adapting this for this compound, a potential synthetic route could involve the introduction of a second, suitable benzyl (B1604629) or other arylmethyl group at the α-position, followed by an acid-catalyzed double Friedel-Crafts-type acylation to form the spiro-dione.
Another powerful technique for the formation of spirocycles is ring-closing metathesis (RCM). nuph.edu.uaresearchgate.netrsc.org This method is particularly effective for constructing rings containing unsaturation. A plausible synthetic pathway starting from this compound would first involve its conversion to the corresponding diester. This would be followed by the sequential introduction of two identical or different alkenyl chains at the α-position. The resulting diallylated or dialkenylated malonate could then be subjected to RCM using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to close the two rings and form the spirocyclic core. nuph.edu.uaresearchgate.net
A third approach could utilize gold-catalyzed cyclization of a suitably functionalized malonic acid derivative. mdpi.com For instance, if this compound were further substituted with two propargyl groups, the resulting di-alkynyl malonic acid could undergo a gold(I)-catalyzed double hydroarylation/cyclization to yield a complex spiro-bis-lactone. mdpi.com
The following table outlines a hypothetical, yet plausible, synthetic scheme for a spirocyclic derivative based on the RCM methodology, starting from this compound.
Table 2: Proposed Synthesis of a Spirocyclic Derivative of this compound via RCM
| Step | Reaction | Reactants | Key Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Esterification | This compound | Ethanol (B145695), H₂SO₄ (cat.), reflux | Diethyl 2-(4-chlorobenzyl)malonate |
| 2 | Dialkenylation | Diethyl 2-(4-chlorobenzyl)malonate | Sodium ethoxide, Allyl bromide | Diethyl 2,2-diallyl- (4-chlorobenzyl)malonate |
Applications of 2 4 Chlorobenzyl Malonic Acid in Chemical Synthesis
Intermediate in the Construction of Complex Organic Architectures
The chemical reactivity of 2-(4-chlorobenzyl)malonic acid and its derivatives, such as diethyl 2-(4-chlorobenzamido)malonate, makes them valuable intermediates in the synthesis of intricate organic molecules. lookchem.comsmolecule.com The malonate functionality, with its two ester groups, allows for a variety of chemical transformations including alkylation, decarboxylation, and condensation reactions. smolecule.com This adaptability is crucial for building the carbon skeletons of larger, more complex structures. frontiersin.org
Precursor for the Synthesis of Novel Heterocyclic Systems
Malonic acid and its derivatives are well-established precursors in the synthesis of a wide array of heterocyclic compounds. ekb.eg These cyclic structures, which contain atoms of at least two different elements in their rings, are fundamental to many areas of chemistry, including pharmaceuticals and materials science. For instance, malonic acid can be condensed with urea (B33335) to form barbituric acid, a foundational molecule for a class of sedative drugs. wikipedia.org Similarly, condensation reactions with other reagents can lead to the formation of various other heterocyclic systems. The presence of the 4-chlorobenzyl group on the malonic acid backbone allows for the introduction of this specific substituent into the final heterocyclic product, enabling the synthesis of novel and potentially bioactive molecules.
Utility in the Development of Functionalized Organic Derivatives
The versatility of malonic acid derivatives extends to the creation of a broad range of functionalized organic compounds. smolecule.com The reactive methylene (B1212753) group within the malonate structure is readily modified, allowing for the attachment of various chemical groups. atamankimya.com This adaptability makes it a key component in multi-step synthetic pathways aimed at producing complex organic molecules with specific functionalities. smolecule.combeilstein-journals.org For example, diethyl 2-[4-(chlorobenzoyl)amino]malonate serves as a key intermediate in the synthesis of various pharmaceuticals by acting as a versatile building block that can be further modified. lookchem.com
Role as a Chiral Building Block in Asymmetric Synthesis
Chirality, or "handedness," is a critical property in many biologically active molecules. This compound and its derivatives can be used to create chiral molecules, which are essential for developing enantiomerically pure drugs and other specialized chemicals. frontiersin.orgfrontiersin.orgnih.gov Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, often relies on chiral building blocks. magtech.com.cn
An efficient method for the asymmetric synthesis of chiral α,α-dialkylmalonates has been developed using phase-transfer catalysis. frontiersin.org This process allows for the creation of chiral malonates with high chemical yields and excellent enantioselectivities. frontiersin.orgfrontiersin.orgnih.gov These chiral malonates are valuable intermediates because their two ester groups can be selectively converted, providing a pathway to a variety of chiral molecules. frontiersin.orgnih.gov
Table 1: Asymmetric Synthesis of a Chiral Malonate Derivative
| Substrate | Product | Catalyst | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-chlorobenzyl)-2-methylmalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | 98% | Not specified |
Data sourced from a study on the α-alkylation of 2,2-diphenylethyl tert-butyl malonates. frontiersin.orgfrontiersin.orgnih.gov
Contribution to the Synthesis of Specific Pharmacologically Relevant Molecules (e.g., Baclofen precursors)
One of the notable applications of this compound derivatives is in the synthesis of precursors for the muscle relaxant drug, Baclofen. chim.it Baclofen, chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid, contains a stereogenic center, making its enantioselective synthesis a key area of research. chim.it
Various synthetic strategies for Baclofen utilize intermediates derived from malonic acid. For example, the Knoevenagel condensation of 4-chlorobenzaldehyde (B46862) with malonic acid is a key step in one synthetic route. chim.it Another approach involves the Michael addition of nitromethane (B149229) to arylidenemalonates, which are synthesized from the reaction of an aromatic aldehyde with a malonate ester. nih.gov A chiral squaramide has been shown to efficiently catalyze the enantioselective Michael addition of dimethyl malonate to 4-chloro-β-nitrostyrene, yielding a precursor to (R)-Baclofen with high enantiomeric excess. thieme-connect.com
Table 2: Key Reactions in Baclofen Synthesis Involving Malonate Derivatives
| Reaction Type | Reactants | Product | Significance |
|---|---|---|---|
| Knoevenagel Condensation | 4-Chlorobenzaldehyde, Diethyl malonate | Diethyl 2-(4-chlorobenzylidene)malonate | Forms a key C=C bond for further functionalization. chim.itnih.gov |
| Michael Addition | Diethyl 2-(4-chlorobenzylidene)malonate, Nitromethane | γ-nitro derivative | Introduces the nitrogen atom required for the final amino acid structure. nih.gov |
Chromatographic Applications of Malonic Acid Derivatives
The utility of malonic acid derivatives extends beyond synthesis into the realm of analytical chemistry, particularly in chromatography.
Development of Chiral Stationary Phases in High-Performance Liquid Chromatography (HPLC)
Chiral stationary phases (CSPs) are essential for separating enantiomers in high-performance liquid chromatography (HPLC). nih.gov The ability to resolve a racemic mixture into its individual enantiomers is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. chim.it
Derivatives of malonic acid can be incorporated into the structure of CSPs. For example, diethyl 2-(4-chlorobenzamido)malonate can be used as a chiral stationary phase. Its specific structure allows for interactions with chiral molecules, enabling their separation based on chirality. smolecule.com The development of novel CSPs is an active area of research, with various malonic acid derivatives being explored for their potential to provide enhanced enantioselectivity for a wide range of compounds. researchgate.net While native and derivatized cyclofructans have shown promise as chiral selectors, the exploration of other structures, including those based on malonic acid, continues to broaden the scope of chiral separations. nih.gov
Integration into Catalytic Systems and Novel Reaction Media (e.g., Deep Eutectic Solvents)
There is no direct evidence in the current body of research to suggest the integration of this compound into catalytic systems or its use as a component in the formulation of deep eutectic solvents (DES).
However, the parent compound, malonic acid , is a well-documented component in the creation of DES, which are emerging as green and efficient reaction media and catalysts. These novel solvents are typically formed by mixing a hydrogen bond donor (HBD), such as malonic acid, with a hydrogen bond acceptor (HBA), like choline (B1196258) chloride. The resulting mixture has a melting point significantly lower than its individual components.
Deep eutectic solvents based on choline chloride and malonic acid have been shown to act as both a reaction medium and a catalyst in various organic syntheses. tandfonline.comrsc.org For example, the DES formed from choline chloride and malonic acid has been successfully employed as an efficient and reusable catalytic system for the one-pot, four-component synthesis of functionalized pyrroles. rsc.org In these systems, the acidic nature of malonic acid contributes to the catalytic activity of the DES.
Studies have demonstrated the effectiveness of a choline chloride:malonic acid DES in the synthesis of N-aryl phthalimide (B116566) derivatives. tandfonline.comtandfonline.com The research compared different solvents and found that the malonic acid-based DES, when used catalytically with methanol (B129727) as a solvent, provided high yields. researchgate.net This highlights the potential of malonic acid-based systems in promoting reactions efficiently under environmentally benign conditions. researchgate.net
The table below summarizes findings related to the use of malonic acid in deep eutectic solvent systems for chemical synthesis.
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio (HBA:HBD) | Application | Reference |
| Choline Chloride | Malonic Acid | 1:1 | Catalyst/Reaction medium for N-aryl phthalimide synthesis | tandfonline.com |
| Choline Chloride | Malonic Acid | 1:1 | Dual catalyst and reaction medium for functionalized pyrrole (B145914) synthesis | rsc.org |
These findings underscore the utility of malonic acid in creating novel reaction media. While this compound itself is not reported in this context, the established role of its core structure in DES suggests a potential, though unexplored, avenue for future research.
Advanced Analytical and Computational Methodologies in 2 4 Chlorobenzyl Malonic Acid Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation and study of dynamic processes in molecules like 2-(4-Chlorobenzyl)malonic acid. slideshare.net By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.
While a dedicated spectrum for this compound is not publicly available, its structure can be confidently elucidated by comparing expected signals with data from closely related compounds. For instance, the analysis of various malonate derivatives provides a clear framework for assigning the spectral peaks. frontiersin.org The key structural features of this compound that can be verified by NMR include the substituted benzene (B151609) ring, the benzyl (B1604629) CH₂ group, the methine CH group of the malonic acid core, and the two carboxylic acid protons.
Expected ¹H NMR Signals:
Aromatic Protons: The four protons on the 4-chlorobenzyl group would typically appear as two distinct doublets in the aromatic region (approximately 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
Benzyl Protons (CH₂): The two protons of the methylene (B1212753) group adjacent to the aromatic ring would present as a doublet, coupled to the methine proton.
Methine Proton (CH): The single proton on the alpha-carbon of the malonic acid would appear as a triplet, coupled to the adjacent benzyl protons.
Carboxylic Acid Protons (COOH): The two acidic protons of the carboxyl groups would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm), and their signal may be exchangeable with D₂O.
Expected ¹³C NMR Signals: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom, including the two carboxyl carbons, the alpha-carbon, the benzyl methylene carbon, and the four different carbons of the 4-chlorophenyl ring.
Mechanistic studies involving malonic acid derivatives often employ NMR to track reaction progress and understand dynamic behaviors like keto-enol tautomerization. uea.ac.uk For example, ¹H NMR has been used in hydrogen-deuterium exchange studies to probe the acidity of the α-CH₂ protons in malonic acid half-thioesters (MAHTs) and half-oxyesters (MAHOs), revealing significant differences in their reactivity. uea.ac.uk
Table 1: Illustrative ¹H and ¹³C NMR Data for a Structurally Related Malonate Derivative (Data extrapolated from similar compounds for illustrative purposes)
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Carboxylic Acid (COOH) | >10 (broad singlet) | ~170-175 |
| Aromatic C-H (ortho to Cl) | ~7.3 (doublet) | ~129 |
| Aromatic C-H (meta to Cl) | ~7.2 (doublet) | ~131 |
| Aromatic C-Cl | - | ~133 |
| Aromatic C-CH₂ | - | ~135 |
| Benzyl CH₂ | ~3.2 (doublet) | ~35 |
| Malonate CH | ~3.8 (triplet) | ~55 |
Utilization of Density Functional Theory (DFT) Studies for Reaction Pathway Analysis and Mechanistic Insights
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules, providing deep insights into reaction mechanisms, transition states, and molecular properties that are often difficult to probe experimentally. biointerfaceresearch.comacs.org For derivatives of malonic acid, DFT calculations have been instrumental in understanding complex reaction pathways. acs.org
Reaction Pathway Analysis: A key reaction of substituted malonic acids is decarboxylation. DFT studies on enzymes like arylmalonate decarboxylase have been used to model the entire reaction mechanism. acs.org These calculations can map the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. This allows researchers to determine the rate-determining step and understand the energetic barriers involved in the process. For a molecule like this compound, DFT could be employed to model its thermal or enzyme-catalyzed decarboxylation to form 3-(4-chlorophenyl)propanoic acid.
Mechanistic Insights: DFT provides critical mechanistic insights by:
Elucidating Stereoselectivity: In reactions producing chiral centers, DFT can be used to calculate the energies of different substrate binding modes and transition states that lead to various stereoisomers. acs.org By comparing the activation energies, the model can predict which enantiomer or diastereomer will be the major product, explaining the stereoselectivity observed experimentally.
Understanding Electronic Effects: DFT calculations can reveal how substituents influence reactivity. For this compound, the electron-withdrawing nature of the chlorine atom on the benzyl group affects the acidity of the malonic protons and the stability of potential intermediates. DFT has been used to explain reactivity differences between malonic acid half thioesters and oxyesters by identifying specific molecular orbitals that facilitate keto-enol tautomerization. uea.ac.ukresearchgate.net
Predicting Spectroscopic Properties: Theoretical calculations can predict NMR and IR spectra, which can then be compared with experimental data to confirm structural assignments. biointerfaceresearch.com
Table 2: Application of DFT in Analyzing Malonic Acid Derivative Reactions
| DFT Application Area | Insights Gained | Example from Related Research | Reference |
| Reaction Mechanism | Elucidation of the step-by-step pathway for enzymatic decarboxylation. | Investigated the asymmetric decarboxylation of prochiral disubstituted malonic acids catalyzed by arylmalonate decarboxylase. | acs.org |
| Stereoselectivity | Determination of substrate binding modes and transition state energies to explain the formation of specific enantiomers. | Showed that stereoselectivity is determined in the rate-determining decarboxylation transition state. | acs.org |
| Electronic Structure Analysis | Identification of molecular orbitals responsible for differences in reactivity and tautomerism. | Explained the enhanced rate of H/D exchange in malonic acid half thioesters by identifying a sulfur-containing molecular orbital that facilitates delocalization. | uea.ac.ukresearchgate.net |
| Intermediate Identification | Detailed investigation of reaction mechanisms through the characterization of intermediates. | Used in conjunction with ESI-MS to identify intermediates in decarboxylative Mannich reactions. | researchgate.net |
Conclusion and Future Research Directions in 2 4 Chlorobenzyl Malonic Acid Chemistry
Identification of Current Gaps in Understanding its Reactivity and Synthetic Scope
The current understanding of 2-(4-Chlorobenzyl)malonic acid is largely anchored to its function as a precursor in well-established synthetic sequences, most notably in the production of the muscle relaxant Baclofen. chim.itbrieflands.com The key reactions in this context are typically decarboxylation and transformations of the resulting carboxyl group. masterorganicchemistry.com However, a comprehensive picture of its reactivity profile and the full extent of its synthetic scope remains incomplete.
Limited Exploration in Complex Heterocycle Synthesis: While malonic acid and its esters are workhorses in the synthesis of heterocyclic compounds like pyrimidines and barbiturates, the application of this compound appears to be narrowly focused. rasayanjournal.co.innih.gov There is a significant gap in the systematic exploration of its utility for constructing a broader range of complex, polycyclic, or medicinally relevant heterocyclic scaffolds. The existing literature points towards the synthesis of pyrido[2,3-d]pyrimidines, but the potential for creating other systems like benzodiazepines or quinolines from this specific precursor is not well-documented. researchgate.netresearchgate.net
Underdeveloped Asymmetric Catalysis: The molecule itself is achiral, but its derivatives can be used to create chiral centers. nih.gov The development of asymmetric transformations using this compound is an area ripe for investigation. While chemoenzymatic and organocatalytic methods have been applied to closely related structures for the synthesis of chiral products like (R)-baclofen, direct, highly enantioselective catalytic reactions starting from this compound or its simple esters are not widely reported. cdnsciencepub.comrsc.org For instance, the full potential of asymmetric decarboxylation, a reaction known for related substrates, has not been realized for this compound. researchgate.nettandfonline.com
Comparative Reactivity Studies: Malonic acid half-esters and half-thioesters (MAHOs and MAHTs) exhibit distinct reactivity profiles, which can be exploited in synthesis. uea.ac.uk A significant gap exists in the synthesis and comparative study of MAHOs and MAHTs derived from this compound. A detailed investigation into their relative ease of enolization, decarboxylation, and performance in key C-C bond-forming reactions would provide valuable insights for synthetic planning.
Prospects for Emerging Methodologies and Sustainable Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. The synthesis and application of this compound could greatly benefit from the adoption of emerging methodologies that align with the principles of green chemistry.
Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes offers unparalleled selectivity under mild conditions. Arylmalonate decarboxylase (AMDase) enzymes, which can perform stereoselective decarboxylation on disubstituted malonic acids, present a major opportunity. researchgate.net Developing or engineering an AMDase specific for this compound derivatives could provide a highly efficient route to valuable chiral α-aryl carboxylic acids. Furthermore, chemoenzymatic strategies, which combine the best of chemical and biological catalysis, could be employed to create complex chiral molecules, as demonstrated in some syntheses of Baclofen. chim.itcdnsciencepub.com
Organocatalysis and Phase-Transfer Catalysis: Organocatalysis avoids the use of often toxic and expensive metal catalysts. The application of chiral organocatalysts to reactions involving this compound, such as Michael additions or alkylations, is a promising and underexplored area. rsc.org Similarly, phase-transfer catalysis (PTC) offers a robust and scalable method for performing reactions like enantioselective alkylations on malonate esters, using simple equipment and environmentally safer solvent systems. frontiersin.orgfrontiersin.org Expanding PTC methods to this specific substrate could streamline the synthesis of chiral quaternary carbon centers. nih.govresearchgate.net
Sustainable Reaction Conditions: Future synthetic routes should aim to replace hazardous solvents and reagents. For example, one patent for Baclofen synthesis highlights a "green industrialized method" that avoids toxic solvents like pyridine. google.com Exploring reactions "on water" or in other green solvents, and minimizing the use of harsh reagents like strong acids or bases, would represent a significant advance in the sustainable utilization of this building block. rsc.org
Table 1: Emerging Methodologies for this compound Chemistry
| Methodology | Prospect | Potential Advantages |
|---|---|---|
| Biocatalysis | Use of enzymes like Arylmalonate Decarboxylase (AMDase) for asymmetric decarboxylation. researchgate.net | High enantioselectivity, mild reaction conditions (aqueous media, room temp.), reduced waste. |
| Organocatalysis | Enantioselective Michael additions and alkylations using small organic molecule catalysts. rsc.org | Metal-free, lower toxicity, operational simplicity, stability to air and moisture. |
| Phase-Transfer Catalysis (PTC) | Asymmetric alkylation to create chiral building blocks with quaternary carbon centers. frontiersin.orgfrontiersin.org | High yields, scalability, use of inexpensive reagents, often milder conditions. |
| Green Solvents / Conditions | Performing reactions in water, ionic liquids, or under solvent-free conditions. rsc.orggoogle.com | Reduced environmental impact, improved safety, potential for simplified product isolation. |
Opportunities for Novel Derivative Design and Enhanced Synthetic Utility
Beyond its current applications, this compound is a platform for the design of novel molecules with tailored properties and functions. Its bifunctional nature—a reactive dicarboxylic acid core and a modifiable aromatic ring—provides multiple handles for derivatization.
Design of Bioactive Molecules: The malonic acid moiety is a key structural alert in various bioactive compounds, including HIV-1 integrase inhibitors. nih.govresearchgate.net By reacting this compound with various amines, hydrazines, or other nucleophiles, novel libraries of bis-amides and hydrazides can be generated. nih.govresearchgate.net These new derivatives, bearing the 4-chlorobenzyl group, could be screened for a wide range of biological activities, including anticancer, antimicrobial, or antiviral properties. researchgate.net
Development of Chiral Building Blocks: There is a high demand for versatile chiral building blocks in pharmaceutical and agrochemical synthesis. A key opportunity lies in the conversion of this compound into a portfolio of chiral synthons. This can be achieved through enantioselective alkylation to produce α-alkylated derivatives with a chiral quaternary center, followed by selective hydrolysis of one ester group. frontiersin.orgnih.gov Such chiral malonic monoacids are powerful intermediates for further elaboration. frontiersin.org
Applications in Materials Science: The rigid aromatic structure and the reactive carboxyl groups make this compound and its derivatives potential monomers for polymer synthesis. researchgate.net There is an opportunity to explore their incorporation into polyesters or polyamides to create materials with specific thermal or optical properties. Furthermore, its structure could be integrated into metal-organic frameworks (MOFs) or other supramolecular assemblies.
Table 2: Opportunities for Novel Derivatives and Enhanced Utility
| Derivative Class | Design Strategy | Potential Application / Utility |
|---|---|---|
| Novel Heterocycles | Condensation reactions with binucleophiles (e.g., ureas, thioureas, diamines). rasayanjournal.co.innih.gov | Scaffolds for medicinal chemistry (e.g., novel pyrimidines, benzodiazepines). researchgate.net |
| Bis-Amides & Hydrazides | Reaction with substituted anilines or hydrazines. nih.govresearchgate.net | Bioactive compounds (e.g., enzyme inhibitors, antimicrobial agents). researchgate.net |
| Chiral Malonic Monoacids | Asymmetric alkylation followed by selective mono-hydrolysis. frontiersin.orgnih.gov | Versatile chiral building blocks for asymmetric synthesis. frontiersin.org |
| Functional Polymers | Use as a monomer in polycondensation reactions. researchgate.net | Development of new materials with tailored physical or chemical properties. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
